![molecular formula C18H21O3P B12574541 Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- CAS No. 194038-46-5](/img/structure/B12574541.png)
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- is an organophosphorus compound with the molecular formula C20H21O3P. This compound is characterized by the presence of a phosphine oxide group, which is known for its stability and reactivity. Phosphine oxides are widely used in various fields, including organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- typically involves the reaction of diphenylphosphine with an appropriate alkylating agent. One common method is the reaction of diphenylphosphine with 2-[(methoxymethoxy)methyl]-2-propenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
科学的研究の応用
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can stabilize metal complexes and enhance their reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- involves its ability to coordinate with metal ions. The phosphine oxide group acts as a Lewis base, donating electron density to metal centers. This coordination can stabilize metal complexes and influence their reactivity. The compound’s ability to form stable complexes with metal ions is crucial for its applications in catalysis and drug delivery.
類似化合物との比較
Similar Compounds
Diphenylphosphine oxide: Lacks the methoxymethoxy group and has different reactivity and applications.
Triphenylphosphine oxide: Contains three phenyl groups and is commonly used as a byproduct in various organic reactions.
(2-Methoxybenzyl)(diphenyl)phosphine oxide: Similar structure but with a methoxybenzyl group instead of the methoxymethoxy group.
Uniqueness
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- is unique due to the presence of the methoxymethoxy group, which can undergo various substitution reactions, providing versatility in synthetic applications. Additionally, its ability to form stable complexes with metal ions makes it valuable in catalysis and drug delivery systems.
特性
CAS番号 |
194038-46-5 |
|---|---|
分子式 |
C18H21O3P |
分子量 |
316.3 g/mol |
IUPAC名 |
[2-(methoxymethoxymethyl)prop-2-enyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C18H21O3P/c1-16(13-21-15-20-2)14-22(19,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,1,13-15H2,2H3 |
InChIキー |
VCZZHPOXBYIYPW-UHFFFAOYSA-N |
正規SMILES |
COCOCC(=C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


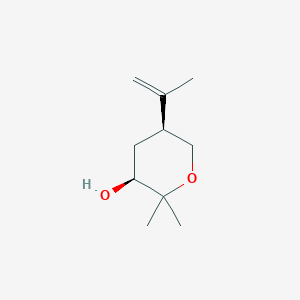

![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
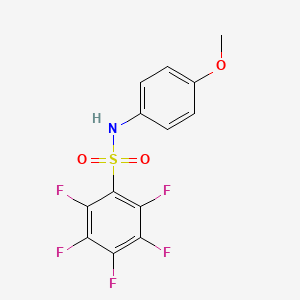
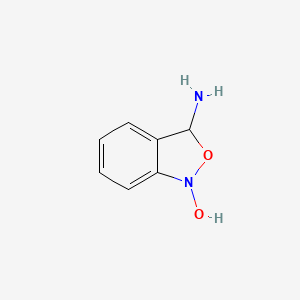
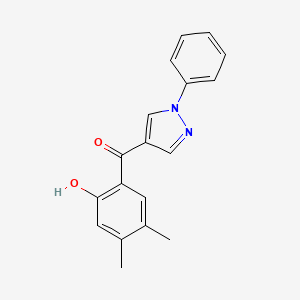

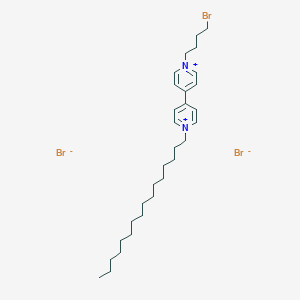
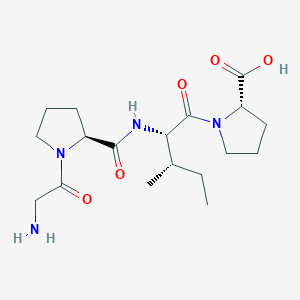
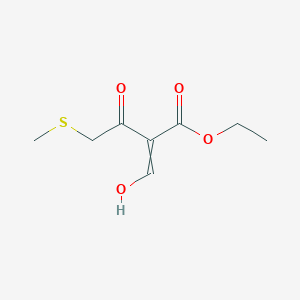
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)
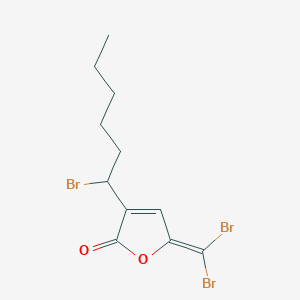
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)
![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
